molecular formula C14H20N4O2 B12271364 N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B12271364
M. Wt: 276.33 g/mol
InChI Key: XUYXKHGBNSXQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide is a compound that belongs to the class of morpholine derivatives It features a cyclopropyl group, an ethylpyrimidinyl group, and a morpholine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Morpholine Ring Formation: The morpholine ring can be constructed through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction between the morpholine derivative and an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: It is utilized in chemical biology research to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide: This compound shares structural similarities with N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide, including the cyclopropyl and ethylpyrimidinyl groups.

    1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide: This compound features a similar pyrimidine core and cyclopropyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-cyclopropyl-4-(6-ethylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-2-10-7-13(16-9-15-10)18-5-6-20-12(8-18)14(19)17-11-3-4-11/h7,9,11-12H,2-6,8H2,1H3,(H,17,19)

InChI Key

XUYXKHGBNSXQPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.